REACTION_CXSMILES
|
NCCCOC1C=CC(C(N2CCC([N:18]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[CH2:22][CH2:21][C:19]3=[O:20])CC2)=O)=CC=1.C(=O)C1C=CC=CC=1.B.[Na]>CO>[NH:18]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:22][CH2:21][C:19]1=[O:20] |f:2.3,^1:39|
|
Name
|
1-{1-[4-(3-aminopropoxy)benzoyl]-4-piperidinyl}-3,4-dihydrocarbostyril
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NCCCOC1=CC=C(C(=O)N2CCC(CC2)N2C(=O)CCC3=CC=CC=C23)C=C1
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
STIRRING
|
Details
|
the mixture is stirred under ice cooling for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
ADDITION
|
Details
|
water is added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed successively with saturated sodium hydrogen carbonate, water and saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel column chromatography (solvent: methanol:dichloromethane=1:100)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 201.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |